Extracellular Death Factor
Overview
Description
Extracellular Death Factor is a linear pentapeptide with the sequence Asparagine-Asparagine-Tryptophan-Asparagine-Asparagine (NNWNN). It was first discovered in Escherichia coli and is involved in the quorum-sensing mechanism that regulates bacterial programmed cell death. This factor plays a crucial role in the mazEF toxin-antitoxin system, which is responsible for the programmed cell death of bacterial populations under stressful conditions .
Mechanism of Action
Target of Action
The primary target of the Extracellular Death Factor (EDF) is the mazEF toxin-antitoxin system in Escherichia coli . The mazEF system consists of two genes: mazF
, which encodes a stable toxin, MazF, and mazE
, which encodes a labile antitoxin, MazE . MazE prevents the lethal effect of MazF .
Mode of Action
EDF, a linear pentapeptide with the sequence NNWNN , acts as a signal molecule in a mixed population . It participates in the cell death process mediated by the mazEF system . EDF can inhibit the formation of the MazEF complex, thereby enhancing the endoribonucleolytic activity of MazF .
Biochemical Pathways
The mazEF system is a key player in the biochemical pathway influenced by EDF . MazF is a sequence-specific endoribonuclease that preferentially cleaves single-stranded mRNAs at ACA sequences . MazE counteracts the action of MazF . Any stressful condition that prevents the expression of the chromosomally borne mazEF module will lead to the reduction of MazE in the cell, permitting toxin MazF to act freely .
Pharmacokinetics
It is known that edf is sensitive to extreme ph, high temperatures, and other stressful conditions . These factors can influence the bioavailability of EDF.
Result of Action
The action of EDF leads to the activation of the mazEF system, which in turn triggers a programmed cell death in a subset of cells . This results in a significant reduction in population size in E. coli cultures .
Action Environment
The production and response of EDF are influenced by various environmental factors . For instance, inducing mazEF by subjecting the cultures to a high temperature or to the chemical inhibitors of transcription and/or translation led to an intermediate level of EDF production . Furthermore, significant strain differences in EDF production and response explain variations in the induction of mazEF-mediated cell death .
Biochemical Analysis
Biochemical Properties
Extracellular Death Factor is produced and released by communicating cells, and upon reaching a sufficient concentration, it activates the cell death pathway in a subset of cells . It is sensitive to extreme pH, high temperatures, and other stressful conditions . This compound interacts with several biomolecules, including the glucose-6-phosphate dehydrogenase enzyme, which is involved in its production . Additionally, it enhances the endoribonucleolytic activity of the toxin MazF by inhibiting the formation of the MazEF complex .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to scavenge hydroxyl radicals induced by bactericidal antibiotics, thereby protecting Escherichia coli from oxidative stress . This dual role of this compound in promoting both cell death and survival highlights its complex regulatory function in bacterial populations .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as the glucose-6-phosphate dehydrogenase enzyme . It inhibits the formation of the MazEF complex, thereby enhancing the activity of the toxin MazF, which leads to programmed cell death in Escherichia coli . This compound also acts as an antioxidant by scavenging hydroxyl radicals, which contributes to its protective effects against bactericidal antibiotics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is sensitive to extreme pH and high temperatures, which can affect its stability and degradation . Long-term studies have shown that this compound can significantly reduce the population size of Escherichia coli cultures by facilitating mazEF-mediated cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a concentration of 2.5 ng/ml, it has been shown to facilitate mazEF-mediated cell death, significantly reducing the population size of Escherichia coli cultures
Metabolic Pathways
This compound is involved in metabolic pathways related to the production of glucose-6-phosphate dehydrogenase . This enzyme plays a critical role in the pentose phosphate pathway, which is essential for cellular metabolism and the production of reducing equivalents in the form of NADPH . This compound’s interaction with glucose-6-phosphate dehydrogenase highlights its involvement in metabolic flux and the regulation of metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation are influenced by its interactions with these transporters, which play a crucial role in its regulatory functions within bacterial populations.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures that this compound can effectively interact with its target biomolecules and exert its regulatory effects.
Preparation Methods
Extracellular Death Factor is synthesized by Escherichia coli through the action of glucose-6-phosphate dehydrogenase. The production of this factor is influenced by various physiological and genetic factors, including stress responses and specific genes such as Zwf (glucose-6-phosphate dehydrogenase) and the protease ClpXP . The synthetic route involves the enzymatic conversion of glucose-6-phosphate to 6-phosphogluconolactone, which subsequently leads to the formation of the pentapeptide sequence .
the production process can be optimized by manipulating the genetic and environmental conditions of Escherichia coli cultures to enhance the yield of the factor .
Chemical Reactions Analysis
Extracellular Death Factor undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidative agents for studying the scavenging activity and various amino acid analogs for substitution studies. The major products formed from these reactions are modified peptides with altered biological activities .
Scientific Research Applications
Extracellular Death Factor has several scientific research applications, including:
Comparison with Similar Compounds
Extracellular Death Factor is unique due to its dual role in promoting cell death and protecting against oxidative stress. Similar compounds include other quorum-sensing peptides and toxin-antitoxin system components, such as:
Autoinducer-2: A quorum-sensing molecule involved in interspecies communication among bacteria.
Pheromone peptides: Involved in quorum sensing in gram-positive bacteria.
Other toxin-antitoxin systems: Such as the relBE and hipBA systems in Escherichia coli.
This compound stands out due to its specific sequence and its role in both promoting cell death and providing protection against oxidative stress .
Biological Activity
Extracellular Death Factor (EDF) is a pentapeptide composed of the sequence NNWNN, primarily identified in Escherichia coli (E. coli). It plays a crucial role in mediating programmed cell death (PCD) through the mazEF toxin-antitoxin system. This article explores the biological activity of EDF, its mechanisms of action, and its implications in bacterial survival and antibiotic resistance.
EDF functions as a signaling molecule that triggers the mazEF system, promoting cell death under specific stress conditions. The mazEF system consists of two components: the stable toxin MazF and the labile antitoxin MazE. Under stressful conditions, such as DNA damage or exposure to bactericidal antibiotics, EDF production is induced, leading to the activation of MazF. This activation results in the cleavage of mRNA at specific sites, inhibiting protein synthesis and ultimately leading to cell death.
Key Findings on EDF Activity
- Hydroxyl Radical Scavenging : EDF has been shown to scavenge hydroxyl radicals, which are reactive oxygen species (ROS) that contribute to cell death induced by bactericidal antibiotics. The presence of tryptophan in the EDF structure is critical for this scavenging activity, making it a potential antioxidant agent in bacterial cells .
- Quorum Sensing : EDF acts as a quorum-sensing molecule, allowing bacteria to monitor population density and coordinate responses to environmental stresses. This mechanism is essential for the collective behavior of bacterial communities .
- Induction of MazF Activity : Studies indicate that EDF enhances the endoribonucleolytic activity of MazF and other related proteins like ChpBK, further promoting PCD in response to stress .
Case Studies and Experimental Evidence
Several studies have highlighted the biological activities and implications of EDF:
- Antibiotic Resistance : A study demonstrated that EDF could protect E. coli from bactericidal antibiotics while being ineffective against DNA-damaging or bacteriostatic agents. This suggests that EDF may contribute to antibiotic resistance by enabling bacterial survival under lethal conditions .
- Stress-Induced EDF Production : Research showed that various stressors, including high temperature and DNA-damaging agents, significantly increase EDF production. For instance, treatments with trimethoprim or mitomycin C resulted in elevated levels of EDF, correlating with enhanced mazEF-mediated cell death .
- Role in Biofilm Formation : EDF's involvement in quorum sensing also suggests its role in biofilm formation, where bacterial communities thrive under adverse conditions by coordinating their survival strategies .
Data Tables
The following table summarizes key experimental findings related to EDF's activity:
Study | Key Findings | Experimental Conditions |
---|---|---|
Kolodkin-Gal et al. (2007) | Confirmed EDF as a quorum-sensing factor | Mixed populations of E. coli |
Gao et al. (2010) | Demonstrated hydroxyl radical scavenging ability | In vitro assays with ROS |
Belitsky et al. (2011) | Identified tryptophan's role in MazF activation | Mutant strains lacking tryptophan |
Properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N10O10/c28-13(6-19(29)38)23(42)34-16(7-20(30)39)25(44)35-15(5-11-10-33-14-4-2-1-3-12(11)14)24(43)36-17(8-21(31)40)26(45)37-18(27(46)47)9-22(32)41/h1-4,10,13,15-18,33H,5-9,28H2,(H2,29,38)(H2,30,39)(H2,31,40)(H2,32,41)(H,34,42)(H,35,44)(H,36,43)(H,37,45)(H,46,47)/t13-,15-,16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNOUINQUDZPAL-HILJTLORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N10O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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